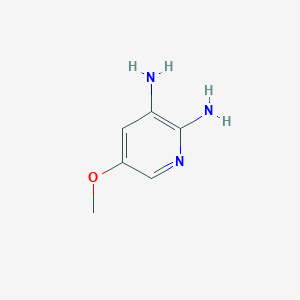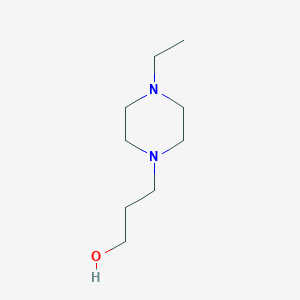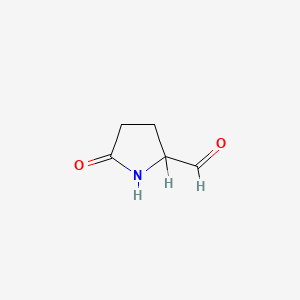
(5-Methoxypyridazin-3-yl)methanol
Overview
Description
Scientific Research Applications
Structural and Spectroscopic Characterization
The compound N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine and its variants have been synthesized and structurally characterized. These compounds exhibit different protonation sites and intermolecular hydrogen bonding patterns, indicating their potential in understanding hydrogen bonding interactions and protonation behavior in related chemical systems (Böck et al., 2021).
Spectroscopic Properties and DFT Calculations
Spectroscopic properties of 3-chloro-6-methoxypyridazine have been explored through FT-Raman and FT-Infrared spectra, along with DFT calculations. This research contributes to understanding the vibrational frequencies, molecular geometry, and electronic properties, providing insights into the molecular behavior of related methoxypyridazine derivatives (Chamundeeswari et al., 2013).
Crystal Structure Analysis
The crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid has been elucidated, offering detailed insights into its molecular geometry, vibrational frequencies, and electronic properties through DFT studies. Such analyses are crucial for the design and development of compounds with desired chemical and physical properties (Alaşalvar et al., 2014).
Methanol Adsorption and Desorption Studies
Research on methanol adsorption and desorption on CeO2 nanocrystals with well-defined surface planes has provided insights into the nature of surface sites on metal oxide catalysts. This study is significant for understanding the interaction of methanol with surface sites, which is critical in catalysis and surface science (Wu et al., 2012).
Synthetic Chemistry Applications
The synthesis of 5-hydroxyomeprazole showcases the utility of (5-methoxypyridazin-3-yl)methanol derivatives in synthetic chemistry, particularly in preparing pharmacologically relevant compounds. This research highlights the versatility and importance of such chemical entities in drug synthesis and development (Striela et al., 2016).
Safety and Hazards
“(5-Methoxypyridazin-3-yl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound in a well-ventilated place and avoid contact with skin and eyes .
Properties
IUPAC Name |
(5-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-5(4-9)8-7-3-6/h2-3,9H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIKKXJOYQGEJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NN=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)







![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)


